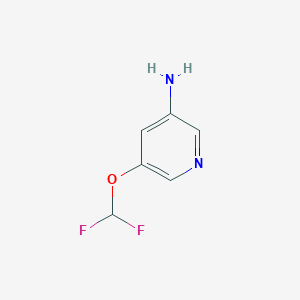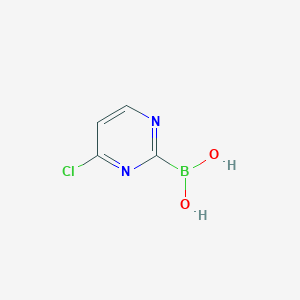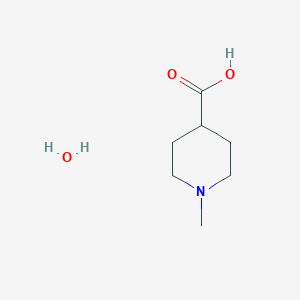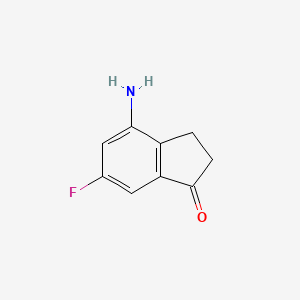
5-(Difluoromethoxy)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-(Difluorométhoxy)pyridin-3-amine est un composé chimique de formule moléculaire C6H6F2N2O et d'une masse moléculaire de 160,12 g/mol Elle se caractérise par la présence d'un groupe difluorométhoxy lié au cycle pyridine en position 5 et d'un groupe amine en position 3
Méthodes De Préparation
La synthèse de la 5-(Difluorométhoxy)pyridin-3-amine implique généralement l'introduction du groupe difluorométhoxy sur le cycle pyridine, suivie de l'introduction du groupe amine. Une voie de synthèse courante consiste à faire réagir la 5-bromo-3-nitropyridine avec de l'éther difluorométhylique en présence d'une base pour former la 5-(difluorométhoxy)-3-nitropyridine. Ce composé intermédiaire est ensuite réduit en 5-(difluorométhoxy)pyridin-3-amine à l'aide d'un agent réducteur tel que le palladium sur carbone (Pd/C) sous atmosphère d'hydrogène . Les méthodes de production industrielle peuvent impliquer des étapes similaires mais optimisées pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
La 5-(Difluorométhoxy)pyridin-3-amine subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes nitro en amines.
Substitution : Le groupe difluorométhoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées. Les réactifs et les conditions utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le Pd/C et des bases ou des acides pour les réactions de substitution.
Applications De Recherche Scientifique
La 5-(Difluorométhoxy)pyridin-3-amine a un large éventail d'applications en recherche scientifique :
Chimie : Elle est utilisée comme unité de construction dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Elle est utilisée dans le développement de produits agrochimiques et autres produits industriels.
Mécanisme d'action
Le mécanisme d'action de la 5-(Difluorométhoxy)pyridin-3-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe difluorométhoxy peut augmenter la lipophilie du composé, ce qui lui permet d'interagir plus efficacement avec les membranes lipidiques et les protéines. Le groupe amine peut former des liaisons hydrogène avec les molécules cibles, influençant leur activité. Ces interactions peuvent moduler diverses voies biologiques, conduisant aux effets observés du composé .
Mécanisme D'action
The mechanism of action of 5-(Difluoromethoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
La 5-(Difluorométhoxy)pyridin-3-amine peut être comparée à d'autres composés similaires tels que :
5-(Trifluorométhoxy)pyridin-3-amine : Structure similaire mais avec un groupe trifluorométhoxy au lieu d'un groupe difluorométhoxy.
6-(Difluorométhoxy)pyridin-3-amine : Structure similaire mais avec le groupe difluorométhoxy en position 6 au lieu de la position 5.
3-Pyridinamine, 5-(trifluorométhoxy) : Structure similaire mais avec un groupe trifluorométhoxy en position 5. Le caractère unique de la 5-(Difluorométhoxy)pyridin-3-amine réside dans son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique.
Propriétés
Formule moléculaire |
C6H6F2N2O |
|---|---|
Poids moléculaire |
160.12 g/mol |
Nom IUPAC |
5-(difluoromethoxy)pyridin-3-amine |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)11-5-1-4(9)2-10-3-5/h1-3,6H,9H2 |
Clé InChI |
OIZXYMRCGYMFRS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1OC(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11918778.png)






![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11918813.png)

![1h-Pyrrolo[1,2-b]indazole](/img/structure/B11918828.png)



